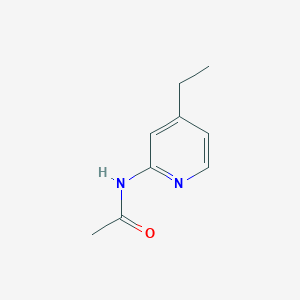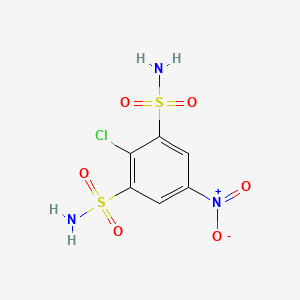
Oxymorphone-d3 3-b-D-Glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxymorphone-d3 3-b-D-Glucuronide is a stable-labeled internal standard used for the quantitation of oxymorphone levels in biological samples such as urine, serum, or plasma. It is a major metabolite of oxymorphone, an opioid analgesic used for the relief of moderate to severe pain . This compound is particularly useful in clinical toxicology, forensic analysis, pharmaceutical research, and urine drug testing .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Oxymorphone-d3 3-b-D-Glucuronide involves the glucuronidation of oxymorphone. This process typically requires the use of glucuronic acid derivatives and specific enzymes or catalysts to facilitate the reaction. The reaction conditions often include a controlled temperature and pH to ensure the efficient formation of the glucuronide conjugate .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, ensuring that the final product meets the stringent quality standards required for use in analytical applications .
Analyse Chemischer Reaktionen
Types of Reactions
Oxymorphone-d3 3-b-D-Glucuronide primarily undergoes glucuronidation, a type of conjugation reaction where glucuronic acid is added to the oxymorphone molecule. This reaction is catalyzed by the enzyme UDP-glucuronosyltransferase .
Common Reagents and Conditions
The common reagents used in the glucuronidation reaction include UDP-glucuronic acid and the enzyme UDP-glucuronosyltransferase. The reaction is typically carried out in an aqueous buffer solution at a controlled temperature and pH .
Major Products
The major product of the glucuronidation reaction is this compound, which is a more water-soluble form of oxymorphone, facilitating its excretion from the body .
Wissenschaftliche Forschungsanwendungen
Oxymorphone-d3 3-b-D-Glucuronide has a wide range of scientific research applications:
Wirkmechanismus
Oxymorphone-d3 3-b-D-Glucuronide exerts its effects through its parent compound, oxymorphone, which is a full opioid agonist. Oxymorphone selectively binds to the mu-opioid receptor, leading to analgesic effects by inhibiting the transmission of pain signals in the central nervous system . The glucuronidation of oxymorphone increases its water solubility, facilitating its excretion from the body .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxymorphone-3-β-D-Glucuronide: A non-deuterated form of the compound, used similarly in analytical applications.
Morphine-3-β-D-Glucuronide: Another glucuronide conjugate used in the quantitation of morphine levels.
Hydromorphone-3-β-D-Glucuronide: Used for the quantitation of hydromorphone levels in biological samples.
Uniqueness
Oxymorphone-d3 3-b-D-Glucuronide is unique due to its deuterium labeling, which provides a stable isotopic signature that is essential for accurate quantitation in mass spectrometry-based assays. This labeling helps distinguish it from endogenous compounds and improves the precision of analytical measurements .
Eigenschaften
Molekularformel |
C23H27NO10 |
|---|---|
Molekulargewicht |
480.5 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6S)-6-[[(4R,4aS,7aR,12bS)-4a-hydroxy-7-oxo-3-(trideuteriomethyl)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C23H27NO10/c1-24-7-6-22-13-9-2-3-11(32-21-16(28)14(26)15(27)18(34-21)20(29)30)17(13)33-19(22)10(25)4-5-23(22,31)12(24)8-9/h2-3,12,14-16,18-19,21,26-28,31H,4-8H2,1H3,(H,29,30)/t12-,14+,15+,16-,18+,19+,21-,22+,23-/m1/s1/i1D3 |
InChI-Schlüssel |
ILRLBQVIWURYLX-FHJSQTLESA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)O4)O |
Kanonische SMILES |
CN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O)O4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-2-[2-[(3R,4R,5S,7S,13R,14S,16S)-17-amino-5,13,14,16-tetrahydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B13852843.png)
![3-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]phenol](/img/structure/B13852848.png)
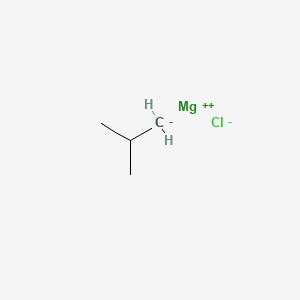
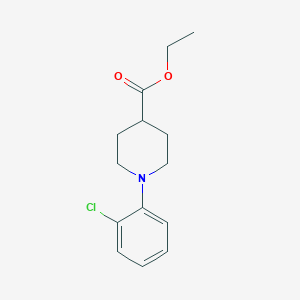
![4-[3-(4-Bromobenzyloxy)propyl]-1H-imidazole](/img/structure/B13852871.png)


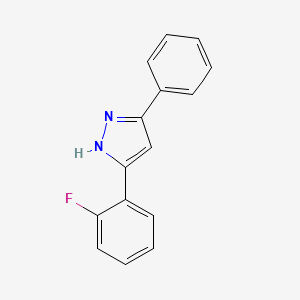
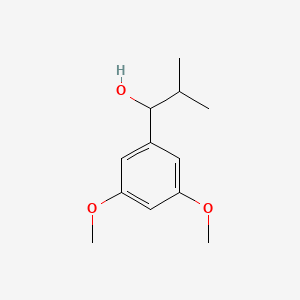
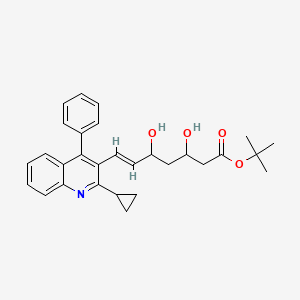
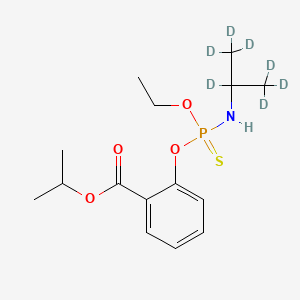
![Methyl 2-[2-fluoro-4-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate](/img/structure/B13852937.png)
